molecular formula C16H19N2O5PS B13989465 N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide CAS No. 28447-23-6

N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide

Cat. No.: B13989465
CAS No.: 28447-23-6
M. Wt: 382.4 g/mol
InChI Key: AERFIKUZZQYUPT-UHFFFAOYSA-N
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Description

N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a phosphorylated Schiff base structure. The dimethoxyphosphoryl group introduces unique electronic and steric properties, distinguishing it from simpler sulfonamide Schiff bases.

Properties

CAS No.

28447-23-6

Molecular Formula

C16H19N2O5PS

Molecular Weight

382.4 g/mol

IUPAC Name

N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H19N2O5PS/c1-13-9-11-15(12-10-13)25(20,21)18-17-16(24(19,22-2)23-3)14-7-5-4-6-8-14/h4-12,18H,1-3H3

InChI Key

AERFIKUZZQYUPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)P(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide typically involves the reaction of dimethoxyphosphoryl chloride with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with phenyl isocyanate to yield the final product. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of automated systems for the addition of reagents and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate at elevated temperatures.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated sulfonamide derivatives.

Scientific Research Applications

N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonamide moiety can interact with biological membranes, affecting cell permeability and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogs from Evidence :

N-[(R-phenyl)methylidene]-4-methylbenzenesulfonamide derivatives (e.g., H2SB in ): Synthesized via Schiff base formation between 4-methylbenzenesulfonamide and aromatic aldehydes. Example: (E)-N-(2-((2-hydroxybenzylidene)amino)benzyl)-4-methylbenzenesulfonamide (H2SB) is noted for its metal-chelating properties due to the hydroxybenzylidene group .

Alkyloxy-Substituted Derivatives (): Compounds like 1c (C75H100N4O8) and 1d (C87H124N4O8) feature long alkyloxy chains (nonyloxy, dodecyloxy) on phenyl rings, increasing hydrophobicity and molecular weight . Key Difference: The target compound lacks extended alkyl chains but includes a phosphoryl group, which may improve solubility in polar solvents compared to highly lipophilic analogs.

Hydrazinyl Derivatives ():

  • Examples include 24 (C, 43.15%; H, 4.29%) and 25 (C, 52.97%; H, 4.80%), which incorporate hydrazinyl and furan groups. These exhibit biological relevance, as indicated by LC-MS and IR data .
  • Key Difference : The target compound’s phosphoryl group may reduce reactivity compared to hydrazinyl derivatives but could enhance stability under acidic conditions.

Physicochemical Properties

Property Target Compound H2SB () Alkyloxy Derivatives (e.g., 1d) Hydrazinyl Derivatives (e.g., 25)
Molecular Weight ~450–500 g/mol (estimated) Not reported 1,356.94 g/mol (1d) 516.7 g/mol (25)
Solubility Polar solvents (expected) Ethanol-soluble Low (long alkyl chains) Moderate (DMF/water mixtures)
Functional Groups Dimethoxyphosphoryl, sulfonamide Hydroxybenzylidene Alkyloxy, sulfonamide Hydrazinyl, nitrophenyl
Thermal Stability High (phosphoryl group) Moderate High (crystalline solids) Variable (decomposition ~189°C)

Research Findings and Trends

Synthetic Yields :

  • Schiff base derivatives (e.g., H2SB) achieve high yields (72–85%) , whereas alkyloxy-substituted compounds (e.g., 1d) show lower yields (52–67%) due to steric hindrance from long chains .
  • The target compound’s synthesis would likely require optimized conditions to accommodate the phosphoryl group’s reactivity.

Spectroscopic Data :

  • IR : Sulfonamide S=O stretches appear at ~1150–1325 cm⁻¹ across analogs . The phosphoryl P=O stretch (expected at ~1250–1300 cm⁻¹) would distinguish the target compound.
  • NMR : Aromatic protons in similar compounds resonate at δ 6.5–8.5 ppm , while phosphoryl methyl groups would appear as singlets near δ 3.5–3.8 ppm.

Stability :

  • Alkyloxy derivatives exhibit high thermal stability (decomposition >250°C) , whereas hydrazinyl analogs decompose at lower temperatures (~150–200°C) .

Biological Activity

N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C14H18N2O5S
  • Molecular Weight: 342.37 g/mol
  • Structure: The compound features a sulfonamide group, a dimethoxyphosphoryl moiety, and an aromatic system which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its anti-cancer properties and effects on enzymatic pathways.

The compound is believed to exert its effects through the inhibition of specific enzymes involved in cancer cell proliferation. It may act as a modulator of histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer progression.

In Vitro Studies

  • HDAC Inhibition:
    • A study demonstrated that similar compounds showed potent inhibitory activity against human class I HDAC isoforms, leading to increased levels of acetylated histones and induction of apoptosis in cancer cell lines .
  • Cell Cycle Arrest:
    • Compounds structurally related to this compound have been shown to induce G1 phase cell cycle arrest, suggesting potential for therapeutic application in oncology .

In Vivo Studies

  • Antitumor Efficacy:
    • In xenograft models, related compounds exhibited significant antitumor activity, particularly in immune-competent mice, indicating that the immune system may enhance the therapeutic efficacy of these compounds .
  • Pharmacokinetics:
    • Preliminary pharmacokinetic studies indicated favorable profiles for related compounds, with low metabolic variability across different species .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
HDAC InhibitionPotent inhibition of class I HDAC isoforms
Cell Cycle ArrestInduction of G1 phase arrest in cancer cells
Antitumor ActivitySignificant efficacy in xenograft models
PharmacokineticsFavorable profiles with low interspecies variability

Case Studies

Several case studies have highlighted the potential applications of similar compounds:

  • Case Study 1: Myelodysplastic Syndromes
    • A compound with structural similarities demonstrated significant efficacy against myelodysplastic syndromes by inducing apoptosis and enhancing histone acetylation .
  • Case Study 2: Solid Tumors
    • A series of benzamide derivatives were evaluated for their anti-tumor effects, revealing that modifications to the core structure could enhance biological activity, suggesting that this compound may also have similar properties .

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